molecular formula C12H13NO3 B2493426 7-Methoxy-2,3-dimethyl-1H-indole-5-carboxylic acid CAS No. 1784870-45-6

7-Methoxy-2,3-dimethyl-1H-indole-5-carboxylic acid

Cat. No. B2493426
CAS RN: 1784870-45-6
M. Wt: 219.24
InChI Key: RLQNQCWSEXNBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related indole derivatives often involves complex reactions tailored to introduce specific functional groups onto the indole core. For instance, the synthesis of novel indole-benzimidazole derivatives from 2-methylindole-3-acetic acid and its 5-methoxy derivative showcases a method of incorporating carboxylic acid groups into the indole structure, employing phenylhydrazines and levulinic acid followed by condensation with substituted o-phenylenediamines (Wang et al., 2016).

Molecular Structure Analysis

X-ray diffraction methods have been crucial in determining the molecular structure of indole derivatives. The crystal structure of 5-methoxyindole-3-acetic acid revealed how molecules are hydrogen-bonded into dimers, providing insights into the conformation and arrangement of indole derivatives in solid state (Sakaki et al., 1975).

Chemical Reactions and Properties

The reactivity of indole derivatives can be explored through various chemical reactions, such as the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamides and aryl boronic acids, demonstrating a method for selective C-C and C-N bond formation (Zheng et al., 2014).

Physical Properties Analysis

The physical properties of indole derivatives, such as their crystalline structure and vibrational spectra, can be studied through spectroscopic methods. For example, the infrared and Raman spectroscopic analysis of methyl 5-methoxy-1H-indole-2-carboxylate provided detailed information on its vibrational modes and electronic nature (Almutairi et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for bond formation, can be inferred from studies like the selective coupling reactions facilitated by Rh(III) catalysts. These reactions highlight the versatile nature of indole derivatives in forming diverse chemical structures (Zheng et al., 2014).

Scientific Research Applications

Synthesis of Novel Compounds

7-Methoxy-2,3-dimethyl-1H-indole-5-carboxylic acid derivatives have been explored in the synthesis of various novel compounds. For instance, the study by Wang et al. (2016) discusses the preparation of indole carboxylic acids and their condensation with substituted o-phenylenediamines to create novel indole-benzimidazole derivatives (Wang et al., 2016).

Photocleavage and Photolabile Precursors

Research by Papageorgiou & Corrie (2000) illustrates the use of this compound derivatives in the field of photocleavage. They found that photolysis of certain indoline derivatives yields carboxylic acids and nitrosoindoles, useful as photolabile precursors, especially for neuroactive amino acids (Papageorgiou & Corrie, 2000).

Catalytic Selective Coupling

A study by Zheng et al. (2014) demonstrates the use of N-methoxy-1H-indole-1-carboxamides, closely related to this compound, in Rh(III)-catalyzed selective coupling with aryl boronic acids. This coupling process is efficient and allows for diverse product formation, including selective C-C and C-C/C-N bond formation (Zheng, Zhang, & Cui, 2014).

Structural and Spectroscopic Studies

The structural properties of indole carboxylic acids, such as 5-methoxyindole-3-acetic acid (closely related to the compound of interest), have been elucidated using X-ray diffraction methods, as presented in the study by Sakaki et al. (1975). Such studies are crucial in understanding the molecular configuration and potential applications of these compounds (Sakaki, Wakahara, Fujiwara, & Tomita, 1975).

Computational and Chemical Reactivity Studies

Almutairi et al. (2017) conducted comprehensive spectroscopic and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate, which provides insights into the electronic nature, bonding structures, and reactivity of such molecules. This research can inform further applications in various fields, including medicinal chemistry (Almutairi et al., 2017).

properties

IUPAC Name

7-methoxy-2,3-dimethyl-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-6-7(2)13-11-9(6)4-8(12(14)15)5-10(11)16-3/h4-5,13H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQNQCWSEXNBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2OC)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1784870-45-6
Record name 7-methoxy-2,3-dimethyl-1H-indole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.